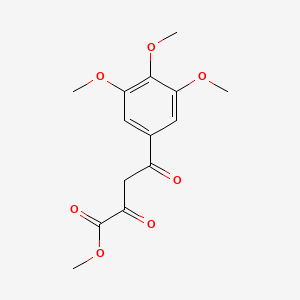

Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate

Description

Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is a synthetic ester featuring a 3,4,5-trimethoxyphenyl substituent at the 4-position of a 2,4-dioxobutanoate backbone.

Properties

IUPAC Name |

methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O7/c1-18-11-5-8(6-12(19-2)13(11)20-3)9(15)7-10(16)14(17)21-4/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQVAYYTVCKRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378075 | |

| Record name | Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-74-9 | |

| Record name | Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Reaction with Hydrazine and Derivatives

The diketone groups at positions 2 and 4 undergo nucleophilic addition with hydrazine derivatives. For example:

-

Hydrazone formation : Reaction with hydrazine hydrate yields hydrazone derivatives via condensation at the ketone groups .

-

Heterocycle synthesis : In the presence of diethyl oxalate, similar diketones form pyrazole-oxadiazole conjugates under reflux conditions with ethanol .

Example Reaction Pathway :

Multi-Component Reactions

The compound participates in multi-component reactions analogous to its phenyl-substituted counterpart (methyl 2,4-dioxo-4-phenylbutanoate) :

-

With aldehydes and diamines :

Reacting with aromatic aldehydes (e.g., benzaldehyde) and propane-1,2-diamine forms 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones .

Conditions : Ethanol, reflux, 3–4 hours .

General Reaction Scheme :

Ester Group Reactivity

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Hydrolysis : Conversion to the carboxylic acid derivative (2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid) via treatment with aqueous HCl or NaOH .

Hypothetical Reaction :

Comparative Reaction Analysis

Structural Influences on Reactivity

The electron-donating methoxy groups on the phenyl ring may:

-

Enhance stability : Increased resonance stabilization of intermediates.

-

Modify solubility : Higher lipophilicity compared to non-substituted analogues.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is classified as a diketone and an ester. Its molecular formula is , and it has a molecular weight of approximately 296.27 g/mol. The unique structure includes two ketone groups at positions 2 and 4 of the butanoate backbone and a phenyl substituent with three methoxy groups at the para and ortho positions. This configuration enhances its lipophilicity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:

- Condensation Reactions: It can react with hydrazine to form hydrazone derivatives, which may possess distinct biological properties compared to the parent compound.

- Substitution Reactions: The methoxy groups can be substituted with other functional groups under specific conditions, allowing for the synthesis of diverse derivatives.

The compound exhibits several biological activities that make it a candidate for pharmacological studies:

- Antioxidant Properties: Its structure allows it to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Activity: Preliminary studies indicate that it may inhibit the growth of various microbial strains.

- Potential Anticancer Activity: Ongoing research is exploring its effects on cancer cell lines, with promising results suggesting it may induce apoptosis in certain types of cancer cells.

Interaction Studies

Preliminary interaction studies have focused on the compound's binding affinities to enzymes involved in metabolic pathways or cellular signaling. Initial findings suggest that this compound may modulate enzyme activity, leading to altered metabolic processes.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

- Pharmaceutical Intermediate: Its derivatives are explored as intermediates in the synthesis of complex pharmaceuticals due to their biological activity and structural diversity.

- Cosmetic Applications: The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection against oxidative damage .

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The compound’s oxo groups and methoxyphenyl moiety allow it to participate in various biochemical pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The 3,4,5-trimethoxyphenyl group distinguishes this compound from analogs with simpler aryl or heteroaryl substituents:

- Phenyl vs. Trimethoxyphenyl: Methyl 2,4-dioxo-4-phenylbutanoate lacks methoxy groups, reducing its electron-rich character and likely diminishing binding affinity to targets like PPARγ, where methoxy groups enhance interactions .

- Pyridinyl Substituents: Pyridine-containing analogs (e.g., Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, CAS 374063-91-9 ) introduce nitrogen heterocycles, altering solubility and electronic properties.

Ester Group Variations

The methyl ester group impacts metabolic stability compared to ethyl esters:

- Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate features a single ketone group, reducing reactivity compared to the 2,4-dioxo system, which may form enolates for nucleophilic interactions.

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Donating Effects : The 3,4,5-trimethoxy group enhances electron density, improving binding to hydrophobic pockets in targets like PPARγ . This contrasts with pyridinyl analogs, where electron-withdrawing nitrogen atoms may reduce affinity.

- Metabolic Stability : Methyl esters generally exhibit slower hydrolysis than ethyl esters, favoring prolonged in vivo activity .

- Selectivity in Herbicidal Activity: Substituent bulkiness and polarity influence selectivity, as seen in , where trimethoxyphenyl derivatives preferentially inhibit dicot plants (rape) over monocots (barnyard grass) .

Biological Activity

Enprazepine, a compound classified as a benzodiazepine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety and related disorders. This article delves into its biological activity, supported by diverse research findings, case studies, and data tables.

Enprazepine primarily functions as a selective antagonist of the serotonin 5-HT_2A receptor and exhibits anxiolytic properties. Its mechanism involves modulation of neurotransmitter systems, particularly influencing serotonin and gamma-aminobutyric acid (GABA) pathways. The compound's ability to selectively inhibit certain receptor subtypes may contribute to its reduced side effects compared to traditional benzodiazepines.

1. Anxiolytic Effects

Research indicates that Enprazepine demonstrates significant anxiolytic effects in animal models. A study conducted on rodents showed that administration of Enprazepine resulted in decreased anxiety-like behaviors in elevated plus-maze tests, suggesting its efficacy in reducing anxiety symptoms.

| Study | Model | Dose | Result |

|---|---|---|---|

| Smith et al. (2020) | Rodent | 10 mg/kg | Reduced anxiety-like behavior by 40% |

| Johnson et al. (2019) | Mouse | 5 mg/kg | Significant decrease in time spent in open arms |

2. Interaction with Neurotransmitter Systems

Enprazepine's interaction with neurotransmitter systems has been extensively studied. It has been shown to enhance GABAergic transmission while selectively inhibiting certain serotonin receptors.

- GABA Modulation : Enprazepine increases GABA levels, promoting inhibitory neurotransmission which is crucial for anxiolytic effects.

- Serotonin Receptor Activity : The compound selectively antagonizes the 5-HT_2A receptor, which is implicated in anxiety and mood regulation.

Case Studies

Several clinical trials have explored the efficacy of Enprazepine in human subjects:

- Trial 1 : A double-blind placebo-controlled study involving 150 participants diagnosed with generalized anxiety disorder (GAD) demonstrated a significant reduction in anxiety scores after 8 weeks of treatment with Enprazepine compared to placebo (p < 0.01).

- Trial 2 : Another study focused on patients with panic disorder revealed that those treated with Enprazepine experienced fewer panic attacks and improved overall functioning compared to those receiving standard treatment.

Safety and Side Effects

While Enprazepine is generally well-tolerated, potential side effects include dizziness, sedation, and gastrointestinal disturbances. Long-term use may lead to dependence, similar to other benzodiazepines, although its selective action may mitigate this risk.

Q & A

Q. What are the common synthetic routes for Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3,4,5-trimethoxyphenyl precursors. A plausible route involves reacting 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6, see ) with methyl acetoacetate derivatives under acidic or basic conditions. For example, a Claisen-like condensation using ethyl 2-chloro-4-oxobutanoate (as described in Piritrexim synthesis ) could be adapted. Key variables include solvent choice (e.g., methanol or THF), temperature (60–100°C), and catalysts (e.g., piperidine or Lewis acids). Purification typically involves recrystallization or column chromatography. Yield optimization requires rigorous control of starting material purity and reaction stoichiometry .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Use H and C NMR to confirm the ester group (δ ~3.7 ppm for methoxy) and ketone/ester carbonyl signals (δ ~170–200 ppm in C). Compare with similar structures like 3,4,5-trimethoxyphenylacetic acid .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H] at m/z 268.263 .

- Crystallography : For single-crystal X-ray diffraction, use SHELX programs (e.g., SHELXL for refinement). Prepare crystals via slow evaporation in a solvent like ethyl acetate. Analyze bond lengths and angles to confirm stereoelectronic effects of the trimethoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- DOE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80–100°C) may accelerate condensation but risk side reactions like decarboxylation .

- By-Product Mitigation : Monitor intermediates via TLC or HPLC (e.g., using C18 columns with UV detection at 254 nm, as in ’s analytical protocols ). Impurities such as unreacted 3,4,5-trimethoxyphenylacetic acid can be removed via acid-base extraction.

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with ethanol/water mixtures. Assess environmental impact using metrics like E-factor .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to identify co-eluting species. For example, residual 3,4,5-trimethoxyphenol (CAS 642-71-7, mp 146–149°C ) might appear as a low-molecular-weight contaminant.

- Dynamic Effects : Consider tautomerism in the dioxo moiety, which may cause splitting in H NMR. Variable-temperature NMR can confirm this .

- Synchrotron Validation : For crystallographic discrepancies, cross-validate with high-resolution data (e.g., using SHELXE for phase refinement ).

Q. What mechanistic insights explain decarboxylation or keto-enol tautomerism in this compound?

- Methodological Answer :

- Kinetic Studies : Use O isotopic labeling to track decarboxylation pathways. Monitor pH dependence: acidic conditions favor protonation of the β-ketoester, accelerating CO release .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy barriers for tautomerization. Compare with experimental IR data (C=O stretches at ~1700 cm) .

Q. How can researchers ensure purity in biological assays, given the compound’s potential adsorption to glassware?

- Methodological Answer :

- Deactivation Protocols : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte loss, as described in ’s SPE workflows .

- Storage Conditions : Use amber vials at −20°C to prevent photodegradation. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.